molecular formula C11H15ClN2O2 B13319368 Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride

Cat. No.: B13319368
M. Wt: 242.70 g/mol
InChI Key: RCOQLFZSHUQGBE-UHFFFAOYSA-N
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Description

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyridine ring attached to a pyrrolidine ring, with a methyl ester group at the 3-position of the pyrrolidine ring and a hydrochloride salt form. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .

Preparation Methods

The synthesis of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyridine moiety and the methyl ester group. One common synthetic route involves the reaction of a pyridine derivative with a pyrrolidine precursor under specific reaction conditions. The hydrochloride salt form is then obtained by treating the compound with hydrochloric acid .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Mechanism of Action

The mechanism of action of Methyl4-(pyridin-3-yl)pyrrolidine-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine and pyridine rings allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological processes, resulting in the compound’s observed biological effects .

Biological Activity

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride has a molecular formula of C11H14N2O2·HCl and a molecular weight of approximately 242.70 g/mol. The compound contains a pyridine ring, which is known to influence its biological interactions significantly. Its structure can be represented as follows:

Molecular Structure C11H14N2O2HCl\text{Molecular Structure }\quad \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_2\cdot \text{HCl}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The pyridine moiety may engage in π-π stacking interactions with aromatic residues in proteins, while the pyrrolidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to diverse biological effects.

Biological Activities

Research indicates that Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride exhibits several significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially acting against various bacterial strains.
  • Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, indicating potential applications in treating neurological disorders.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be beneficial for drug development targeting metabolic diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibitory effects on bacterial growth,
NeuropharmacologicalModulation of neurotransmitter systems,
Enzyme InhibitionInhibition of key metabolic enzymes ,

Case Study: Neuropharmacological Potential

In a study focusing on the neuropharmacological effects of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride, researchers evaluated its impact on neurotransmitter release in vitro. The findings indicated that the compound could enhance the release of dopamine, suggesting a potential role in treating disorders such as Parkinson's disease .

Future Directions

While initial findings are promising, further research is essential to fully elucidate the mechanisms underlying the biological activities of Methyl 4-(pyridin-3-yl)pyrrolidine-3-carboxylate hydrochloride. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile.
  • Structure-Activity Relationship (SAR) Studies : To optimize the compound for enhanced efficacy and reduced toxicity.
  • Mechanistic Studies : To clarify specific molecular pathways influenced by this compound.

Properties

Molecular Formula

C11H15ClN2O2

Molecular Weight

242.70 g/mol

IUPAC Name

methyl 4-pyridin-3-ylpyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C11H14N2O2.ClH/c1-15-11(14)10-7-13-6-9(10)8-3-2-4-12-5-8;/h2-5,9-10,13H,6-7H2,1H3;1H

InChI Key

RCOQLFZSHUQGBE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1C2=CN=CC=C2.Cl

Origin of Product

United States

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